6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one
Description
Properties
IUPAC Name |
6,7-dimethoxy-3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-6-4-14(5-7-15)20-11-13-8-12-9-17(24-2)18(25-3)10-16(12)21-19(13)22/h4-10,20H,11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXUWFJNPWLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3NC2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Intermediate
A key intermediate, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, can be synthesized via a one-pot method with high yield and purity, which is crucial for subsequent functionalization toward the target compound.
- Starting Materials: 3,4-dimethoxyphenethylamine and ethyl formate (formylation reagent).
- Key Reagents: Oxalyl chloride, phosphotungstic acid catalyst.
- Solvent: Methanol preferred for crystallization and workup.
- Conditions:
- Formylation at reflux for 6 hours.
- Reaction with oxalyl chloride at 10-20 °C dropwise over 2 hours.
- Catalytic ring closure with phosphotungstic acid for 1 hour.
- Reflux with methanol for 3 hours.
- Cooling to 5-10 °C for crystallization.
- Yield: ~80%
- Purity: >99.0%
- Single impurity: ≤0.16%
- Process advantages: Simple operation, reduced cost, improved safety, and low waste.
| Step | Reagents/Conditions | Time/Temp | Outcome |
|---|---|---|---|
| 1 | 3,4-Dimethoxyphenethylamine + ethyl formate | Reflux, 6 h | Intermediate 1 solution |
| 2 | Intermediate 1 + oxalyl chloride (CH2Cl2) dropwise | 10-20 °C, 2 h | Intermediate 2 solution |
| 3 | Add phosphotungstic acid | Room temp, 1 h | Intermediate 3 solution |
| 4 | Add methanol, reflux | 50-55 °C, 3 h | Target compound in solution |
| 5 | Cool to 5-10 °C, filter, wash, dry | - | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride |
This intermediate is a crucial precursor for further functionalization to the final quinolin-2(1H)-one derivative.
Functionalization via Nucleophilic Substitution and Condensation
Subsequent steps involve substitution at the quinoline core and formation of the amino-methyl side chain:
- Starting from 4-chloro-6,7-dimethoxyquinoline , nucleophilic aromatic substitution with 4-methoxyaniline or related amines in isopropanol at reflux yields 6,7-dimethoxy-4-anilinoquinoline derivatives.
- The reaction typically proceeds for 5 hours under reflux.
- Purification is achieved by column chromatography using dichloromethane/methanol mixtures.
This method provides a pathway to introduce the 4-methoxyphenylamino group at the quinoline core, a key structural feature of the target compound.
Modified Methodologies for Quinolin-2(1H)-one Derivatives
Other synthetic approaches reported include:
- Acylation and condensation reactions with methyl 2-aminobenzoates and arylsulfonyl chlorides, followed by intramolecular aza-Michael addition to form dihydroquinolin-4(1H)-ones.
- Use of catalysts such as piperidine acetate at room temperature for 24–48 hours.
- Monitoring reaction progress by $$^{31}P$$-NMR and purification by column chromatography.
- The products are often obtained as mixtures of cis- and trans-isomers, with enol forms predominating.
While these methods are more general for quinolin-4(1H)-one derivatives, they illustrate the types of condensation and cyclization reactions applicable to related compounds.
Alternative Synthetic Routes and Functional Group Transformations
- Reduction and ring closure strategies involving nitration, aldehyde formation, and NiCl2/NaBH4 reduction have been used to synthesize tetrahydroquinoline and pyrroloquinoline derivatives.
- Protection and deprotection steps allow selective substitution on nitrogen atoms.
- Chlorination and formylation steps enable further functionalization of the quinoline ring system.
These methods, while more complex, demonstrate the versatility of quinoline chemistry for constructing substituted quinolin-2(1H)-ones.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Key Intermediate | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride |
| One-Pot Reaction Yield | ~80% |
| Purity of Intermediate | >99.0% |
| Main Reagents | 3,4-Dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid |
| Solvent for Crystallization | Methanol |
| Reaction Temperatures | 10-20 °C (oxalyl chloride addition), reflux (formylation and methanol reflux) |
| Functionalization Method | Nucleophilic aromatic substitution of 4-chloro-6,7-dimethoxyquinoline with 4-methoxyaniline |
| Purification | Filtration, washing, drying, column chromatography |
| Alternative Catalysts | Piperidine acetate (for aza-Michael addition) |
| Monitoring Techniques | $$^{1}H$$, $$^{13}C$$, $$^{31}P$$ NMR, TLC |
Research Findings and Industrial Relevance
- The one-pot synthesis method significantly reduces material, manpower, and equipment costs while improving safety and minimizing waste, making it industrially attractive.
- High purity and yield meet cGMP quality standards, essential for pharmaceutical applications.
- The methodologies allow structural versatility, enabling synthesis of various substituted quinolin-2(1H)-ones with potential biological activities.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinolinone core or the amino-methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Quinolin-2(1H)-one derivatives exhibit varied bioactivity depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
| Property | Target Compound | 6,7-Methylenedioxy-12f | 6,8-Dibromo-4d |
|---|---|---|---|
| Melting Point | Not reported | 240–241°C | 65% yield (solid) |
| Solubility | Moderate (polar solvents) | Low (non-polar solvents) | Low (halogenated) |
| LogP | ~2.8 (predicted) | ~3.1 | ~3.5 |
Key Research Findings
- Electronic Effects: Methoxy groups at positions 6 and 7 increase electron density on the quinolinone ring, enhancing interactions with enzymatic aromatic residues .
- Substituent Flexibility: The 3-aminomethyl group allows for modular derivatization, enabling optimization for target-specific binding .
- Thermal Stability : Methylenedioxy derivatives exhibit higher thermal stability (e.g., 12g, mp 280–281°C) compared to dimethoxy analogs due to restricted rotation .
Biological Activity
6,7-Dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one, with CAS number 1381260-70-3, is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive review of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.38 g/mol. The compound features a quinoline core substituted with methoxy and amino groups, which are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1381260-70-3 |
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.38 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. A comparative study using the Sulforhodamine B (SRB) assay demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, modifications in the methoxy group position significantly influenced the anti-proliferative activity:
- CTR-20 (6-methoxy): GI50 = 232 nM
- CTR-21 (8-methoxy): GI50 = 16.4 nM
- CTR-19 (7-methoxy): GI50 = 7.3 µM
This suggests that the placement of methoxy groups is crucial for enhancing cytotoxic effects against cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that quinoline derivatives can exhibit significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, showcasing the compound's efficacy:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that structural modifications can enhance the antimicrobial properties of quinoline derivatives .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of substituents on the quinoline ring significantly affect biological activity. The introduction of electron-donating groups like methoxy enhances both anticancer and antimicrobial activities. However, steric hindrance caused by bulky groups can reduce efficacy .
Case Studies
- Anticancer Efficacy : A study involving multiple cancer cell lines demonstrated that compounds similar to this compound showed selective toxicity towards malignant cells compared to non-malignant cells, indicating potential for therapeutic applications in cancer treatment .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against various pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria, further supporting its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the key synthetic challenges in preparing 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one, and how are they addressed?
The synthesis involves optimizing demethylation and regioselective functionalization. For example, BBr₃ in dry CH₂Cl₂ at −78°C selectively removes methoxy groups without degrading the quinoline core . Protecting groups (e.g., tert-butyloxycarbonyl) are often used to prevent side reactions during amine coupling. Reaction monitoring via TLC and purification by silica gel chromatography (e.g., DCM/MeOH gradients) ensures product integrity .
Q. How is the compound characterized structurally?
1H/13C NMR (DMSO-d₆) identifies key protons (e.g., δ 3.77–3.82 ppm for methoxy groups) and carbons, while IR confirms hydrogen-bonded carbonyls (~1663 cm⁻¹) and NH stretches (~3200 cm⁻¹) . X-ray crystallography resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π–π stacking) critical for stability . HRMS validates molecular weight (e.g., m/z 297 [M⁺]) .
Q. What physicochemical properties influence its experimental handling?
The compound has a melting point of 167–168°C and predicted density of 1.208 g/cm³ . Its moderate aqueous solubility requires polar aprotic solvents (e.g., DMF, DMSO) for biological assays. Stability studies under varying pH and temperature are recommended due to hydrolytic sensitivity of the quinolinone ring .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
Contradictions often arise from differences in substituent positioning or assay conditions. For example:
- Methoxy groups at 6,7-positions enhance binding to enzymes (e.g., sphingosine kinases) but reduce solubility, leading to variability in IC₅₀ values .
- In vitro vs. in vivo discrepancies may stem from metabolic instability. Use microsomal assays to evaluate CYP450-mediated degradation and adjust substituents (e.g., replace methoxy with hydroxy groups) .
Q. What strategies improve metabolic stability without compromising target affinity?
- Hybridization : Attach pyrimidine or chalcone moieties to the quinolinone core (e.g., CTR-24 analog in ) to block metabolic hot spots .
- Isosteric replacement : Substitute the 4-methoxyphenyl group with a bioisostere (e.g., 4-fluorophenyl) to maintain binding while reducing oxidative metabolism .
- Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or PEGylated linkers to enhance bioavailability .
Q. How can structural modifications optimize selectivity for sigma-2 receptors over sigma-1?
The quinolin-2-one scaffold shows intrinsic sigma-2 affinity (Ki < 100 nM). To improve selectivity:
Q. How to design analogs for in vivo pain models based on sigma-2 receptor modulation?
- Pharmacokinetic optimization : Ensure oral bioavailability (>20%) via logP adjustments (target 2–4) and plasma protein binding assays .
- Dosage : In rodent models (e.g., formalin-induced pain), effective doses range from 10–50 mg/kg orally. Monitor plasma Cmax (10–30 µM) and half-life (>2 hrs) .
- Toxicity screening : Evaluate hERG inhibition and hepatotoxicity early to prioritize candidates .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT, 24h | 63% | |
| Amine Coupling | 4-Methoxyaniline, EtOH, reflux | 77% | |
| Purification | Silica gel (DCM/MeOH 9:1) | >95% |
Q. Table 2. Biological Activity Comparison
| Analog | Target (IC₅₀) | Solubility (µg/mL) | Selectivity (σ-2/σ-1) |
|---|---|---|---|
| Parent Compound | Sigma-2 (89 nM) | 12.5 | 1:1 |
| CM398 (naphthyl) | Sigma-2 (42 nM) | 8.2 | >1000:1 |
| CTR-24 (chalcone) | hLDHA (1.2 µM) | 4.7 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
